Methyl 6-(methylamino)-6-oxohex-3-enoate
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Overview
Description
Methyl 6-(methylamino)-6-oxohex-3-enoate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methylamino)-6-oxohex-3-enoate typically involves the reaction of methylamine with a suitable precursor, such as a hexenoic acid derivative. The reaction conditions often include the use of a solvent like methanol or ethanol and may require a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methylamino)-6-oxohex-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted amines or esters.
Scientific Research Applications
Methyl 6-(methylamino)-6-oxohex-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-(methylamino)-6-oxohex-3-enoate exerts its effects involves interactions with specific molecular targets. The ester and amine groups allow the compound to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with similar reactivity but lacking the ester group.
Hexenoic Acid Derivatives: Compounds with similar carbon chain structures but different functional groups.
Uniqueness
Methyl 6-(methylamino)-6-oxohex-3-enoate is unique due to its combination of ester and amine functional groups, which provide a versatile platform for various chemical reactions and applications. This dual functionality distinguishes it from simpler compounds like methylamine or hexenoic acid derivatives, making it valuable in more specialized and complex synthetic processes.
Properties
CAS No. |
66181-86-0 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 6-(methylamino)-6-oxohex-3-enoate |
InChI |
InChI=1S/C8H13NO3/c1-9-7(10)5-3-4-6-8(11)12-2/h3-4H,5-6H2,1-2H3,(H,9,10) |
InChI Key |
CXQLOMSYLMHSTP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC=CCC(=O)OC |
Origin of Product |
United States |
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